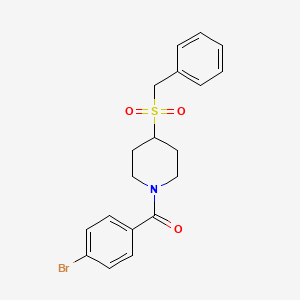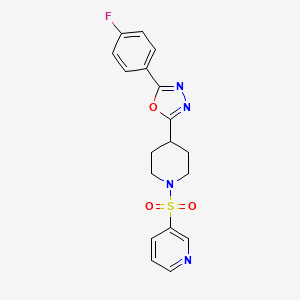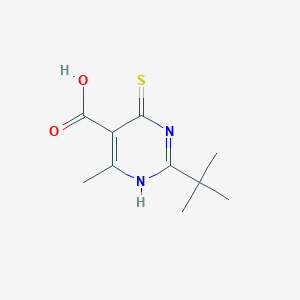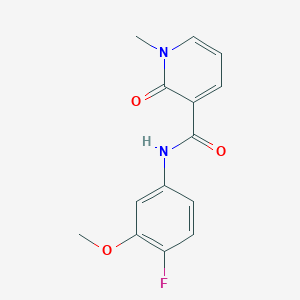
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide, also known as FMOC-L-Leu, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyridine carboxamides and has gained attention due to its various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is also a substrate for protease assays, which makes it useful for studying the activity of proteases in various biological systems. However, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to study the mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide in more detail, particularly its interaction with COX-2 and the caspase pathway. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide in vivo, which will be important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide is a chemical compound that has gained attention due to its various biological activities. It has been widely used in scientific research for studying the activity of proteases, as well as for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its stability and use as a protease substrate. However, it also has some limitations, such as its limited solubility and lack of in vivo studies. Further research is needed to fully understand the potential applications of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide involves the reaction between 4-fluoro-3-methoxyaniline and ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride. The reaction proceeds through an intermediate stage where the amide bond is formed between the pyridine and carboxylic acid groups. The final product is then purified by column chromatography to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has been widely used in scientific research due to its various biological activities. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-Fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide has also been used as a substrate for protease assays, as it is cleaved by various proteases to release the FMOC group. This property has been used to study the activity of proteases in various biological systems.
Propriétés
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-17-7-3-4-10(14(17)19)13(18)16-9-5-6-11(15)12(8-9)20-2/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLNKOYQNOAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

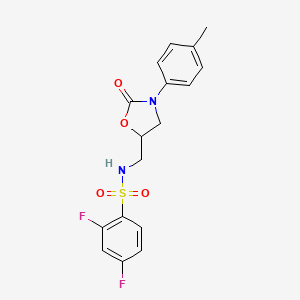
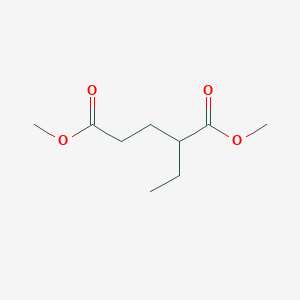
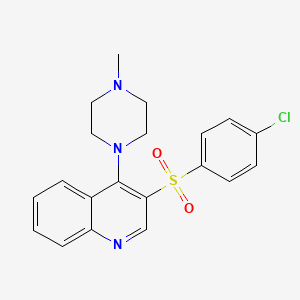
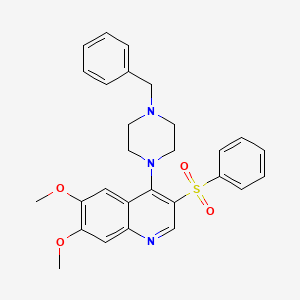
![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2451948.png)
![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)
![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)
![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)
